2-(cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
2-(cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H28N2O3S2 and its molecular weight is 444.61. The purity is usually 95%.
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Scientific Research Applications
Molecular Design and Synthesis
Research has been conducted on the synthesis of complex molecules with functionalities similar to the compound . For example, the synthesis and biological evaluation of pyrazole chalcones reveal their potential as anti-inflammatory, antioxidant, and antimicrobial agents, indicating a methodology for the design of compounds with therapeutic applications (Bandgar et al., 2009). Similarly, studies on the synthesis of pyrazoline derivatives highlight innovative synthetic routes and the exploration of their photophysical properties for potential applications in materials science, such as fluorescent chemosensors for metal ion detection (Khan, 2020).
Antimicrobial and Antifungal Applications
Derivatives of pyrazoline and thiazole have been synthesized and evaluated for their antimicrobial properties, showcasing the potential of these molecules in combating pathogenic bacteria and fungi. For instance, a study on Pyrazolinyl bromophenylthiazoles outlines a methodical approach to synthesizing compounds and evaluating their antimicrobial efficacy (Hawaiz, 2018). This research direction emphasizes the significance of such compounds in developing new antimicrobial agents.
Material Science and Sensor Development
The photophysical investigation of novel pyrazoline derivatives has indicated their utility as fluorescent chemosensors for metal ions, such as iron, highlighting their application in environmental monitoring and analytical chemistry (Khan, 2020). These studies demonstrate the versatility of pyrazoline-based compounds in sensor technology and materials science.
Properties
IUPAC Name |
2-cyclohexylsulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S2/c1-27-20-11-6-10-17(23(20)28-2)19-14-18(21-12-7-13-29-21)24-25(19)22(26)15-30-16-8-4-3-5-9-16/h6-7,10-13,16,19H,3-5,8-9,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNDNNAZAHVJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3CCCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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